Procinolol hydrochloride

Airway Resistance Beta-blocker Guinea Pig

Researchers studying beta-adrenoceptor pharmacology require distinct tool compounds with validated functional fingerprints. Procinolol HCl offers a quantifiable alternative to propranolol for comparative airway resistance and cardiac contractility assays. - **Pharmacological differentiation**: Non-selective β1/β2 antagonist with weak partial agonist activity; rank order in guinea-pig model (procinolol > pindolol > propranolol) for airway resistance studies - **SAR utility**: Cyclopropyl substitution on phenoxy ring enables structure-activity investigations; ClogP 2.77, Kd (β2) = 0.389 nM - **Supply chain**: Packaged for research use; stable crystalline solid for intermediate or reference standard applications

Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
CAS No. 27325-18-4
Cat. No. B3256554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcinolol hydrochloride
CAS27325-18-4
Molecular FormulaC15H24ClNO2
Molecular Weight285.81 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1C2CC2)O.Cl
InChIInChI=1S/C15H23NO2.ClH/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12;/h3-6,11-13,16-17H,7-10H2,1-2H3;1H
InChIKeyCUFFTYPXDOXRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procinolol Hydrochloride: Baseline Characterization


Procinolol hydrochloride is a non-selective beta-adrenergic receptor antagonist, classified chemically as a cyclopropylphenoxy propanolamine derivative . It possesses a molecular weight of 285.81 g/mol (free base: 249.35) and a ClogP of approximately 2.77, indicating moderate lipophilicity . Procinolol is structurally related to propranolol but incorporates a cyclopropyl group on the phenoxy ring, which is implicated in its unique, yet weak, partial agonist and cardiac depressant activities [1]. It is not a marketed pharmaceutical but is utilized as a key intermediate and a research tool for probing beta-adrenoceptor pharmacology [1].

Procinolol Hydrochloride: Unique Pharmacological Profile


Procinolol cannot be reliably substituted by other beta-blockers like propranolol, pindolol, or atenolol due to its specific, quantifiable pharmacological fingerprint. While it shares non-selective β1/β2 antagonism, its relative activity in inducing airway resistance changes [1] and its direct myocardial depressant potency [2] diverge significantly from its structural analogs. Furthermore, its unique, albeit weak, partial agonist activity [1] can lead to a different functional response in isolated tissue assays, making it a distinct tool for elucidating beta-adrenoceptor signaling and for structure-activity relationship studies where the cyclopropyl substitution's impact is under investigation.

Procinolol Hydrochloride: Quantitative Differentiation Guide


Airway Resistance Potency Rank Order

In a direct comparative study of six β-antagonists in the guinea-pig model, procinolol demonstrated the highest potency in increasing airway resistance, exceeding that of pindolol and propranolol [1]. The order of activity was determined to be procinolol > pindolol > propranolol. This indicates a differential bronchial effect that is not simply a function of non-selective β2-blockade [1].

Airway Resistance Beta-blocker Guinea Pig

Myocardial Depressant Potency Comparison

A study on isolated rabbit atria quantified the relative depressant effects of several β-antagonists on left atrial contraction. Procinolol was the most potent agent, with the comparators alprenolol and bunolol being 5 to 125 times less potent in achieving a 15% depression of contractions [1]. This demonstrates a significant difference in direct cardiac activity among these agents.

Myocardial Depressant Isolated Atria Cardiac Contractility

β2-Adrenergic Receptor Binding Affinity

Procinolol exhibits high affinity for the β2-adrenergic receptor. Binding studies using radioligand displacement of (-)-[³H]dihydroalprenolol (DHA) in calf lung membranes report a Kd value of 0.389 nM [1]. This quantifies its potent interaction with the receptor.

Receptor Binding Affinity β2-Adrenoceptor

Partial Agonist and Cardiac Depressant Profile

Unlike many pure antagonists, procinolol is characterized by 'very weak partial agonist and cardiac depressant properties' [1]. This was specifically noted in a comparative study against pindolol, propranolol, sotalol, and practolol, where procinolol and sotalol shared this distinct functional profile, leading to plateau responses in airway and heart rate changes [1]. This is in contrast to the dose-related changes seen with propranolol [1].

Partial Agonist Cardiac Depressant Functional Selectivity

Procinolol Hydrochloride: Best-Fit Application Scenarios


β-Adrenoceptor Antagonist Pulmonary Pharmacology

Researchers studying the differential effects of beta-blockers on airway resistance can utilize procinolol as a key tool. Its established rank order (procinolol > pindolol > propranolol) in the guinea-pig model makes it essential for comparative studies where the magnitude of effect on pulmonary function is a primary endpoint. This is directly supported by the head-to-head comparison data in Section 3.

Direct Myocardial Depressant Effects in Isolated Tissues

For ex vivo studies on cardiac contractility, procinolol provides a potent reference standard. Its quantified potency, where analogs like alprenolol and bunolol are 5-125 times less effective at depressing left atrial contraction , allows for precise dose-response calibrations and elucidation of structure-activity relationships governing direct cardiac effects, as detailed in the evidence from Section 3.

SAR Studies on Cyclopropyl Propanolamine Scaffold

Procinolol, with its cyclopropyl substitution on the phenoxy ring, serves as a critical comparator for SAR studies aimed at understanding the influence of this moiety on β-adrenoceptor affinity, functional selectivity (e.g., partial agonism vs. pure antagonism ), and lipophilicity (ClogP 2.77 ). Its unique weak partial agonist and cardiac depressant profile provides a distinct functional phenotype for comparison with other analogs like propranolol.

Research Intermediate & Analytical Reference Standard

Procinolol hydrochloride is a key intermediate in the synthesis of isotopically labeled derivatives (e.g., (±)-Procinolol Hydrochloride-d7) used in pharmacokinetic and metabolic studies . Its established chemical and physical properties (MW: 285.81 g/mol) and high β2-adrenoceptor affinity (Kd 0.389 nM) [1] also make it a suitable reference standard for analytical method development and quality control in a research setting.

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